4-(Dimethylamino)benzoyl chloride hydrochloride
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Overview
Description
4-(Dimethylamino)benzoyl chloride hydrochloride, also referred to as 4-(chloroformyl)-N,N-dimethylaniline, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Molecular Structure Analysis
The molecular formula of 4-(Dimethylamino)benzoyl chloride hydrochloride is C9H10ClNO . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular weight of 4-(Dimethylamino)benzoyl chloride hydrochloride is 220.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 219.0217694 g/mol and the monoisotopic mass is also 219.0217694 g/mol . The topological polar surface area is 20.3 Ų . It has a heavy atom count of 13 and a formal charge of 0 . The complexity of the compound is 162 .Scientific Research Applications
Catalysis and Organic Synthesis
4-(Dimethylamino)benzoyl chloride hydrochloride has been instrumental in catalyzing acylation reactions, serving as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The catalyst directly forms N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which then interacts with the nucleophilic substrate to release the acylation product while regenerating the catalyst (Liu et al., 2014). This mechanism provides a green alternative to traditional acylation methods by avoiding the use of additional bases and reducing waste.
Synthetic Utility in Organic Chemistry
The compound's reactivity has been harnessed for the direct benzoylation of secondary and tertiary alcohols, showcasing its utility in synthetic organic chemistry. M. Wolfe (1997) described a simple method for the formation and isolation of N-benzoyl-4-(dimethylamino)pyridinium chloride, employed for the efficient benzoylation of alcohols (Wolfe, 1997).
Thermodynamic Measurements
Research on substituted benzoyl chlorides, including those related to 4-(Dimethylamino)benzoyl chloride hydrochloride, has provided valuable thermodynamic data. Studies by Guthrie et al. (1992) measured heats of methanolysis and dimethylaminolysis, allowing for the calculation of heats of formation. Such data are crucial for understanding reaction energetics and designing new synthetic pathways (Guthrie et al., 1992).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid synthesized from 4-(Dimethylamino)benzoyl chloride hydrochloride have shown promising antibacterial activities. This highlights the compound's potential as a precursor for developing new antibacterial agents (Bildirici et al., 2007).
Role in the Synthesis of Heterocycles
4-(Dimethylamino)benzoyl chloride hydrochloride has been utilized in the synthesis of heterocycles, particularly in the preparation of aroyl substituted enone Mannich salts. These compounds serve as valuable intermediates for forming various heterocyclic compounds, demonstrating the versatility of 4-(Dimethylamino)benzoyl chloride hydrochloride in facilitating complex synthetic transformations (Girreser & Heber, 2000).
Safety And Hazards
properties
IUPAC Name |
4-(dimethylamino)benzoyl chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-7(4-6-8)9(10)12;/h3-6H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWWGJAWIMCXCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622053 |
Source
|
Record name | 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)benzoyl chloride hydrochloride | |
CAS RN |
149898-87-3 |
Source
|
Record name | 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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